Boc-Asp(OBzl)-OH

Catalog No.
S713803
CAS No.
7536-58-5
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OH

CAS Number

7536-58-5

Product Name

Boc-Asp(OBzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Solubility

48.5 [ug/mL]

Synonyms

Boc-Asp(OBzl)-OH;7536-58-5;Boc-L-asparticacid4-benzylester;(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;4-BenzylN-Boc-L-aspartate;SOHLZANWVLCPHK-LBPRGKRZSA-N;Boc-L-Asparticacid-4-benzylester;N-(tert-Butoxycarbonyl)-L-asparticacid4-benzylester;ST039913;N-alpha-t-BOC-L-aspartic-beta-benzylester;(2S)-4-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;4-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;AC1LUICW;PubChem12096;N-tert-Butoxycarbonyl-L-asparticacid4-benzylester;SCHEMBL84710;Asparticacid,N-carboxy-,4-benzylN-tert-butylester,L-;KSC496E7H;MLS000686264;15386_ALDRICH;SCHEMBL344669;440655_ALDRICH;CHEMBL1299590;15386_FLUKA;CTK3J6273

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

Peptide Synthesis

Boc-Asp(OBzl)-OH, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids. Boc-Asp(OBzl)-OH serves as a protected form of L-aspartic acid, an essential amino acid found in many proteins.

The "Boc" group (tert-butoxycarbonyl) safeguards the amino group of aspartic acid during peptide chain elongation, preventing unwanted reactions. The "OBzl" group (benzyl ester) protects the side chain carboxyl group of aspartic acid. These protecting groups allow for the controlled addition of Boc-Asp(OBzl)-OH to the growing peptide chain while ensuring proper bonding with other amino acids.

Synthesis of Aspartic Acid Derivatives

Boc-Asp(OBzl)-OH can be used as a starting material for the synthesis of various aspartic acid derivatives. By selectively removing the protecting groups, researchers can obtain L-aspartic acid or its functionalized derivatives. These derivatives can serve as probes for studying protein-protein interactions, enzyme mechanisms, and other biological processes [].

Research in Medicinal Chemistry

Boc-Asp(OBzl)-OH may be valuable in the development of new therapeutic agents. Aspartic acid plays a crucial role in many biological functions, and its derivatives can potentially modulate these processes. By incorporating Boc-Asp(OBzl)-OH into novel peptide structures, researchers can explore the therapeutic potential of these molecules for various diseases [].

Boc-Asp(OBzl)-OH, also known as N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester, is a derivative of aspartic acid that serves as a protecting group in peptide synthesis. The compound has the molecular formula C₁₆H₂₁N₁O₆ and a molecular weight of 323.34 g/mol. It is characterized by its stability and reactivity, which makes it particularly useful in the formation of peptide bonds without unwanted side reactions. The compound features a tert-butoxycarbonyl (Boc) group that protects the amino group of aspartic acid, allowing for selective reactions during peptide synthesis .

  • Substitution Reactions: The succinimide ester group can be substituted by nucleophiles such as amines, facilitating the formation of peptide bonds.
  • Hydrolysis: In aqueous environments, Boc-Asp(OBzl)-OH can hydrolyze to release the free amino acid and the corresponding alcohol.
  • Esterification: The compound can participate in esterification reactions, forming esters with alcohols under acidic conditions .

These reactions are crucial for its application in synthesizing peptides and proteins.

Boc-Asp(OBzl)-OH plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis techniques. Its protective Boc group allows for the selective incorporation of aspartic acid residues into peptides. The compound is involved in biochemical pathways that lead to the formation of peptide bonds, which are essential for protein structure and function. Additionally, it has been studied for its interactions with various enzymes, contributing to our understanding of enzyme specificity and kinetics .

The synthesis of Boc-Asp(OBzl)-OH typically involves the following steps:

  • Esterification: Aspartic acid is reacted with benzyl alcohol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester.
  • Activation: The resulting compound is then reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to yield Boc-Asp(OBzl)-OSu.
  • Purification: Techniques such as crystallization and chromatography are employed to isolate high-purity products suitable for use in peptide synthesis .

Boc-Asp(OBzl)-OH is widely utilized in:

  • Peptide Synthesis: It serves as a protecting group for the amino group during peptide bond formation.
  • Bioconjugation: The compound is used in cross-linking peptides and proteins for various biochemical applications.
  • Research: It aids in understanding enzyme mechanisms and kinetics by serving as a substrate for proteolytic enzymes .

Research has demonstrated that Boc-Asp(OBzl)-OH interacts effectively with various enzymes, influencing their activity and specificity. For example:

  • Studies have shown its utility in synthesizing peptides that serve as substrates for thrombin and trypsin, contributing to insights into enzyme kinetics .
  • The compound's ability to form stable complexes with metal ions has also been explored, enhancing our understanding of coordination chemistry in biological systems.

Boc-Asp(OBzl)-OH shares similarities with several other compounds that are used in peptide synthesis and biochemistry. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N-tert-butoxycarbonyl-L-glutamic acid 1-benzyl ester7536-58-50.99Contains glutamic acid instead of aspartic acid
N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester30925-18-90.99Methyl ester variant
N-tert-butoxycarbonyl-L-aspartic acid202326-58-70.99Unprotected form without benzyl group

Boc-Asp(OBzl)-OH is unique due to its specific structure incorporating both a tert-butoxycarbonyl protecting group and a benzyl ester, providing enhanced stability and reactivity compared to other derivatives.

XLogP3

1.9

Other CAS

7536-58-5

Wikipedia

Boc-L-aspartic acid 4-benzyl ester

General Manufacturing Information

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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